molecular formula C7H8BClO2S B1429179 3-Chloro-4-(methylthio)phenylboronic acid CAS No. 877383-14-7

3-Chloro-4-(methylthio)phenylboronic acid

Cat. No. B1429179
M. Wt: 202.47 g/mol
InChI Key: XHRBBKXFCXFGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(methylthio)phenylboronic acid is a reactant involved in various chemical reactions such as intramolecular aromatic carbenoid insertion for the synthesis of fluorenes and synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(methylthio)phenylboronic acid is characterized by the presence of a boron atom that is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used as a reactant in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and preparation of borinic acid picolinate esters for use against cutaneous diseases .

Scientific Research Applications

Synthesis and Material Applications

Phenylboronic acids, including derivatives similar to 3-chloro-4-(methylthio)phenylboronic acid, have been utilized in the synthesis of biologically active compounds and material science applications. For instance, Adamczyk-Woźniak et al. (2013) described the synthesis of highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs, showcasing the utility of these compounds in creating unique molecular architectures (Adamczyk-Woźniak et al., 2013). Similarly, Wang et al. (2020) developed novel phenylboronic acid derivatives as lubricant additives, demonstrating significant improvements in anti-friction and anti-wear properties of liquid paraffin (Wang et al., 2020).

Catalysis and Organic Synthesis

Phenylboronic acids have also found applications as catalysts in organic synthesis. Nemouchi et al. (2012) reported the use of phenylboronic acid as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, highlighting its role in promoting environmentally friendly chemical processes (Nemouchi et al., 2012). Moreover, phenylboronic acid has facilitated the Biginelli reaction, enabling the synthesis of 3,4-dihydropyrimidinone derivatives in good yields, further underscoring its utility in diverse chemical reactions (Debache et al., 2006).

Biosensors and Drug Delivery

In the realm of biosensors and drug delivery, phenylboronic acid derivatives have been employed for tumor targeting and penetration. Wang et al. (2016) prepared phenylboronic acid-decorated nanoparticles for enhanced tumor targeting, demonstrating the potential of these compounds in improving tumor accumulation and antitumor effects (Wang et al., 2016).

properties

IUPAC Name

(3-chloro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRBBKXFCXFGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(methylthio)phenylboronic acid

Synthesis routes and methods

Procedure details

Butyl lithium (15 ml, 1.9M in hexanes) was added over 40 min to a solution of the product from step b) (6.82 g) and triisopropylborate (8.0 ml) in THF (30 ml) at −78° C. and stirred for a further 1 h. 2M HCl (20 ml) was added, the mixture was warmed to 20° C. and extracted with ether (three times). The organic extracts were dried (MgSO4), evaporated and purified by chromatography (silica, petrol-ether as eluent) to give the sub-title compound (1.82 g).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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